molecular formula C15H14N2O3 B1420133 N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1152610-85-9

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1420133
CAS No.: 1152610-85-9
M. Wt: 270.28 g/mol
InChI Key: YCMKUJOXPCPBBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 4-nitroaniline with a suitable benzopyran derivative. One common method is the condensation reaction between 4-nitroaniline and 3,4-dihydro-2H-1-benzopyran-4-one in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-aminophenyl-3,4-dihydro-2H-1-benzopyran-4-amine.

    Oxidation: Corresponding quinones or other oxidized derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the substituent used.

Scientific Research Applications

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets such as enzymes and receptors. The benzopyran moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its combination of a benzopyran ring with a nitrophenyl group and an amine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-17(19)12-7-5-11(6-8-12)16-14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKUJOXPCPBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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